

A Comparative Analysis of Sulfate and Nitrate on Atmospheric Aerosol Formation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfate Ion*

Cat. No.: *B10795651*

[Get Quote](#)

A deep dive into the distinct roles of two key atmospheric components, sulfate and nitrate, in the formation and properties of atmospheric aerosols. This guide provides a comparative analysis based on experimental data, outlining their effects on particle nucleation, growth, and hygroscopicity, which are crucial for understanding air quality and climate change.

Atmospheric aerosols, microscopic particles suspended in the Earth's atmosphere, play a pivotal role in climate regulation and public health. Secondary inorganic aerosols, formed from the atmospheric conversion of gaseous precursors, constitute a significant fraction of this particulate matter. Among the most important components of these aerosols are sulfate (SO_4^{2-}) and nitrate (NO_3^-), primarily originating from anthropogenic emissions of sulfur dioxide (SO_2) and nitrogen oxides (NO_x), respectively. Understanding the comparative influence of sulfate and nitrate on aerosol formation is critical for developing effective air quality and climate mitigation strategies. This guide provides a detailed comparison of their effects, supported by experimental data and methodologies.

Key Comparisons of Sulfate and Nitrate Effects

The influence of sulfate and nitrate on atmospheric aerosol formation differs significantly in several key aspects, from the initial nucleation of new particles to their subsequent growth and interaction with water vapor.

Nucleation and Particle Growth

While both sulfate and nitrate contribute to new particle formation (NPF) and growth, their efficiencies and mechanisms can vary. Sulfuric acid (H_2SO_4), the precursor to sulfate aerosol, is a key driver of atmospheric nucleation. In contrast, nitric acid (HNO_3), the precursor to nitrate aerosol, can also contribute to particle growth, particularly in colder temperatures where it can condense with ammonia (NH_3) to form ammonium nitrate.^[1]

Recent studies have highlighted that the presence of ammonium nitrate can promote the formation of sulfate by influencing the uptake of SO_2 onto existing particles.^{[2][3][4]} The addition of ammonium nitrate has also been shown to affect the crystallization of ammonium sulfate, increasing the crystal size and widening its metastable zone.^{[5][6]}

Hygroscopicity and Cloud Condensation Nuclei (CCN) Activity

Aerosol hygroscopicity, the ability of a particle to take up water, is a critical factor in its climate impact as it determines its size, optical properties, and ability to act as a cloud condensation nucleus (CCN). Both ammonium sulfate and ammonium nitrate are hygroscopic, but their behavior differs. The hygroscopicity of an aerosol is often quantified by the single hygroscopicity parameter, κ (kappa).

Experimental data shows that ammonium sulfate and ammonium nitrate have distinct hygroscopic properties. These differences influence their effectiveness as CCN, which are the seeds for cloud droplet formation.

Quantitative Data Comparison

The following tables summarize key quantitative parameters comparing the effects of sulfate and nitrate on aerosol properties based on experimental studies.

Parameter	Ammonium Sulfate ($(\text{NH}_4)_2\text{SO}_4$)	Ammonium Nitrate (NH_4NO_3)	Notes
Hygroscopicity Parameter (κ)	~0.5 - 0.7	~0.6 - 0.8	κ values can vary with particle size and the specific thermodynamic model used for calculation. [7] [8] [9]
Deliquescence Relative Humidity (DRH)	~80%	~62%	The RH at which the crystalline salt absorbs enough water to form a saturated solution.
Crystallization Relative Humidity (CRH)	~30% - 40%	Varies, can be lower than DRH	The RH at which the salt in a droplet crystallizes. Particles with compositions close to ammonium sulfate crystallize near 30% RH. [10]

Parameter	Ammonium Sulfate ($(\text{NH}_4)_2\text{SO}_4$)	Ammonium Nitrate (NH_4NO_3)	Notes
CCN Activity	High	High	Both are effective CCN.
Critical Supersaturation (Sc)	Varies with dry diameter	Varies with dry diameter	The evaporation of ammonia and nitric acid from ammonium nitrate particles can lead to a decrease in the critical diameter for activation. [11] [12]

Experimental Protocols

The data presented in this guide are derived from various experimental techniques designed to simulate and measure atmospheric aerosol processes in a controlled laboratory setting. Key methodologies include:

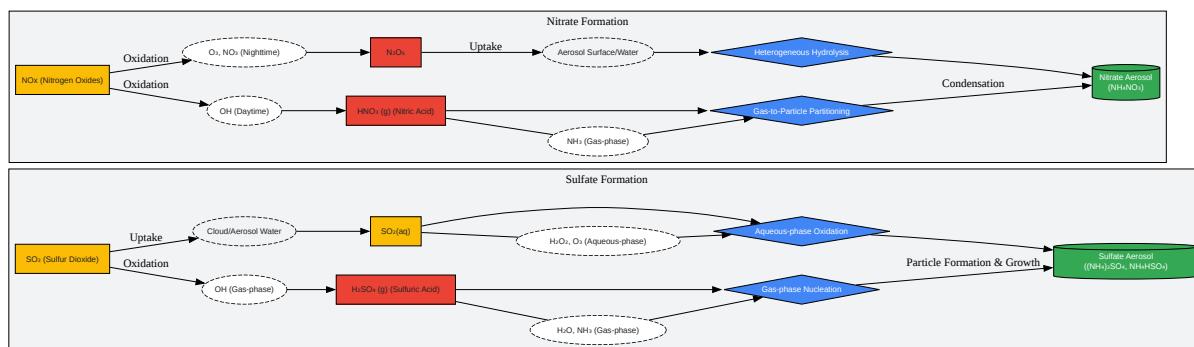
Tandem Differential Mobility Analyzer (TDMA) for Hygroscopicity

A Hygroscopicity Tandem Differential Mobility Analyzer (HTDMA) is used to measure the change in aerosol particle size as a function of relative humidity (RH).

Experimental Workflow:

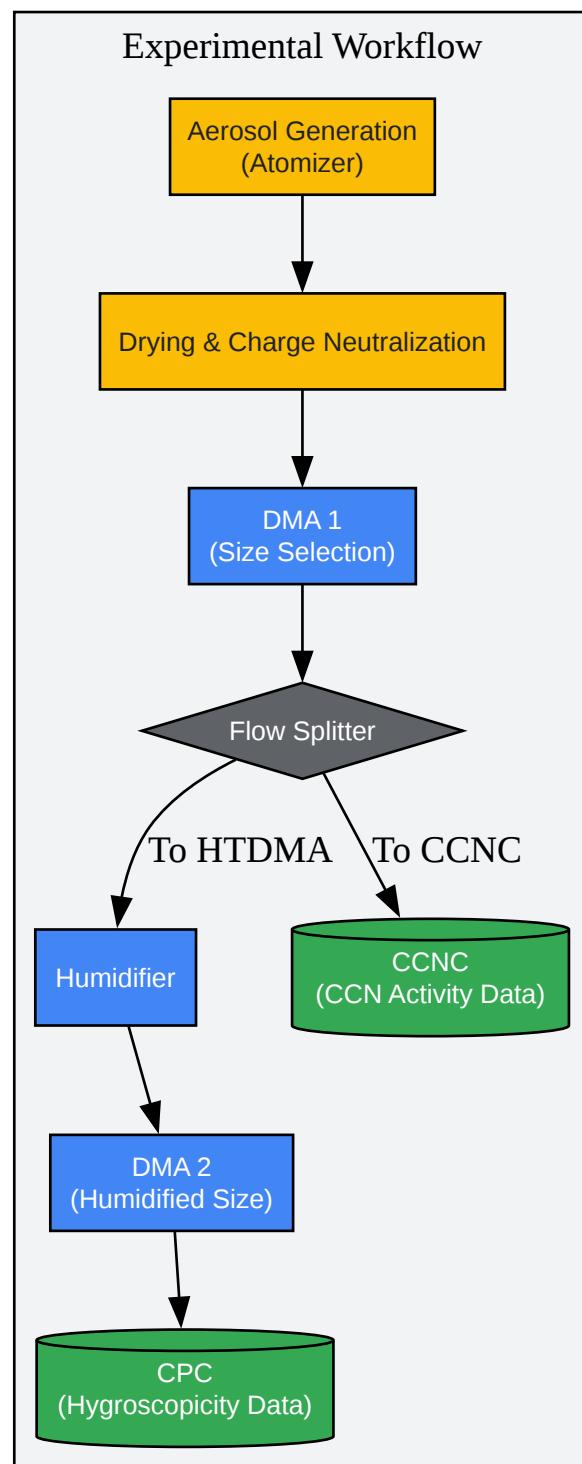
- **Aerosol Generation:** Polydisperse aerosol particles of a specific chemical composition (e.g., ammonium sulfate or ammonium nitrate) are generated using an atomizer.
- **Drying and Charge Neutralization:** The aerosol is dried, and its charge is brought to a steady-state distribution using a neutralizer.
- **First DMA (DMA1):** The dried, charge-neutralized aerosol is passed through the first DMA, which selects a monodisperse aerosol population of a specific electrical mobility diameter.
- **Humidification:** The size-selected aerosol is then exposed to a controlled, elevated RH in a humidifier.
- **Second DMA (DMA2):** The humidified aerosol is passed through a second DMA, which measures the new size distribution of the particles after water uptake.
- **Particle Counting:** A Condensation Particle Counter (CPC) downstream of DMA2 counts the particles to determine the size distribution.
- **Data Analysis:** The hygroscopic growth factor (GF), defined as the ratio of the humidified particle diameter to the dry particle diameter, is calculated. The hygroscopicity parameter (κ) can then be derived from the GF using Köhler theory.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Cloud Condensation Nuclei Counter (CCNC) for CCN Activity


A Cloud Condensation Nuclei Counter (CCNC) measures the number concentration of aerosols that can activate to form cloud droplets at a given supersaturation (SS).

Experimental Workflow:

- Aerosol Generation and Size Selection: Similar to the HTDMA setup, a monodisperse aerosol of a known dry size is generated and selected.
- Introduction into CCNC: The size-selected aerosol is introduced into the CCNC instrument.
- Supersaturation: Inside the CCNC, a stable supersaturation is created by maintaining a temperature gradient along a wetted column.
- Droplet Activation and Growth: Aerosol particles that are CCN active at the set supersaturation will take up water and grow into detectable droplets.
- Optical Detection: An optical particle counter at the exit of the column counts the number of activated droplets.
- Activation Curve: By varying the supersaturation or the dry particle size, an activation curve is generated, showing the fraction of activated particles as a function of these parameters.
- Critical Supersaturation (Sc): The critical supersaturation is the supersaturation at which 50% of the particles of a given size are activated. This value is a key measure of CCN activity.[\[18\]](#) [\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)


Chemical Formation Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key chemical pathways for sulfate and nitrate aerosol formation and a typical experimental workflow for their characterization.

[Click to download full resolution via product page](#)

Caption: Chemical pathways for sulfate and nitrate aerosol formation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rapid growth of new atmospheric particles by nitric acid and ammonia condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. ACP - Ammonium nitrate promotes sulfate formation through uptake kinetic regime [acp.copernicus.org]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Aerosol Hygroscopicity Over the Northeast Pacific Ocean: Impacts on Prediction of CCN and Stratocumulus Cloud Droplet Number Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. AMT - High-humidity tandem differential mobility analyzer for accurate determination of aerosol hygroscopic growth, microstructure, and activity coefficients over a wide range of relative humidity [amt.copernicus.org]
- 14. AMT - Nano-hygroscopicity tandem differential mobility analyzer (nano-HTDMA) for investigating hygroscopic properties of sub-10^{−3} nm aerosol nanoparticles [amt.copernicus.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Hygroscopic Tandem Differential Mobility Analyser (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]

- 17. Hygroscopic Tandem Differential Mobility Analyzer (HTDMA) Design for Aerosol Mixture Hygroscopic Behavior Studies | AIChE [proceedings.aiche.org]
- 18. escholarship.org [escholarship.org]
- 19. ACP - Calibration and measurement uncertainties of a continuous-flow cloud condensation nuclei counter (DMT-CCNC): CCN activation of ammonium sulfate and sodium chloride aerosol particles in theory and experiment [acp.copernicus.org]
- 20. Cloud Condensation Nucleus Counter (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]
- 21. Aerosol Network - NOAA Global Monitoring Laboratory [gml.noaa.gov]
- 22. dropletmeasurement.com [dropletmeasurement.com]
- 23. Cloud Condensation Nuclei Activation – Institute for Atmospheric and Climate Science | ETH Zurich [iac.ethz.ch]
- 24. osti.gov [osti.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Sulfate and Nitrate on Atmospheric Aerosol Formation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10795651#comparison-of-sulfate-and-nitrate-effects-on-atmospheric-aerosol-formation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com